5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
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Overview
Description
5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological and chemical applications. Sulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound, in particular, combines a sulfonamide group with a pyridine moiety, which may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride. For instance, the reaction of 2-methyl-5-isopropylbenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions can yield the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This leads to the antibacterial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyridine moiety, which may enhance its biological activity and specificity compared to other sulfonamides. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structure includes a sulfonamide group and a pyridine moiety, which may enhance its biological activity compared to other sulfonamides.
Chemical Structure
The compound has the following chemical formula: C16H20N2O2S. Its synthesis typically involves the reaction of 2-methyl-5-isopropylbenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions, often using solvents like dichloromethane or acetonitrile.
Synthetic Route
The general steps for synthesizing this compound include:
- Formation of the Sulfonamide Group : Reacting a suitable amine with a sulfonyl chloride.
- Reaction Conditions : Utilizing a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
- Stirring : Conducting the reaction at room temperature or slightly elevated temperatures for complete conversion.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. The structural similarity of the sulfonamide group to para-aminobenzoic acid (PABA) allows this inhibition to occur effectively.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves competitive inhibition of PABA in bacterial metabolism.
- Antitumor Activity : Research on similar compounds has shown promising results in inhibiting tumor cell proliferation. For instance, certain derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential therapeutic window .
- In Vivo Studies : In animal models, compounds with similar structures have been shown to reduce tumor growth and metastasis in various cancer types, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Sulfanilamide | Antibacterial | Simple sulfonamide structure |
Sulfamethoxazole | Broad-spectrum antibiotic | Used in combination therapies |
This compound | Antimicrobial, anti-inflammatory | Enhanced activity due to pyridine moiety |
The unique combination of the sulfonamide group with a pyridine component in this compound may lead to distinct pharmacokinetic and pharmacodynamic properties compared to traditional sulfonamides.
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)14-8-7-13(3)16(10-14)21(19,20)18-11-15-6-4-5-9-17-15/h4-10,12,18H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPUZRTMJGBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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